molecular formula C7H5N3O B13803951 Pyrimido[4,5-E][1,4]oxazepine CAS No. 26223-15-4

Pyrimido[4,5-E][1,4]oxazepine

Cat. No.: B13803951
CAS No.: 26223-15-4
M. Wt: 147.13 g/mol
InChI Key: UPIRAMLPAZOTDN-UHFFFAOYSA-N
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Description

Pyrimido[4,5-e][1,4]oxazepine (CAS 26223-15-4) is a fused heterocyclic compound with the molecular formula C7H5N3O and a molecular weight of 147.13 g/mol . This structure represents a privileged scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of novel compounds with significant pharmacological potential. Its core framework combines pyrimidine and oxazepine rings, making it a versatile template for developing targeted therapeutic agents. Research into this compound and its derivatives has identified promising applications in oncology. Structurally related pyrimido-fused heterocycles have demonstrated potent anticancer activity in vitro. For instance, certain synthesized analogs have exhibited strong cytotoxic effects against human lung carcinoma (A549) cell lines, with one compound showing an IC50 value as low as 3.6 μM . Furthermore, the pyrimido[4,5-b]azepine scaffold, a close structural relative, has been successfully designed as a dual inhibitor of HER2 and EGFR kinases , which are critical targets in cancer therapy. These inhibitors work by binding to the ATP-binding site of the kinases, demonstrating potent inhibitory activity . More broadly, pyrimidooxazepine derivatives are recognized as versatile templates for the development of inhibitors targeting specific kinases, which are of paramount importance in kinase-targeted cancer therapy . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26223-15-4

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

pyrimido[4,5-e][1,4]oxazepine

InChI

InChI=1S/C7H5N3O/c1-2-11-4-6-3-8-5-10-7(6)9-1/h1-5H

InChI Key

UPIRAMLPAZOTDN-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C2C=NC=NC2=N1

Origin of Product

United States

Synthetic Methodologies and Strategies for Pyrimido 4,5 E 1 2 Oxazepine Derivatives

Classical Synthetic Approaches for Pyrimido[4,5-e]nih.govresearchgate.netoxazepine Core Structures

The classical synthesis of the pyrimido[4,5-e] nih.govresearchgate.netoxazepine core relies on established organic reactions, typically involving the sequential construction of the fused ring system from suitably functionalized pyrimidine (B1678525) precursors. These methods prioritize reliability and access to a variety of derivatives through the careful selection of starting materials and reaction conditions.

Multi-step Reaction Sequences in Pyrimido[4,5-e]nih.govresearchgate.netoxazepine Synthesis

The construction of complex heterocyclic scaffolds like pyrimido[4,5-e] nih.govresearchgate.netoxazepine often necessitates multi-step reaction sequences. These linear or convergent syntheses allow for the precise installation of desired functional groups and the controlled formation of the fused ring system.

An illustrative strategy, adapted from the synthesis of the related pyrimido[4,5-e]indolizine scaffold, involves a three-step process that could be conceptually applied to the synthesis of pyrimido[4,5-e] nih.govresearchgate.netoxazepine derivatives rsc.org. Such a sequence might begin with a chemoselective C-N coupling reaction between a functionalized pyrimidine, for example, a 4-amino-5-halopyrimidine, and a suitable oxygen-containing fragment. This would be followed by a cross-coupling reaction, such as a Sonogashira coupling, to introduce additional complexity and a handle for the final ring-closing step. The sequence would culminate in a metal-catalyzed cycloisomerization to form the seven-membered oxazepine ring, yielding the desired tricyclic product rsc.org. This approach highlights how modern catalytic methods can be integrated into multi-step sequences to build complex molecular architectures.

A different multi-step approach is seen in the synthesis of the analogous pyrimido[4,5-e] nih.govresearchgate.netdiazepines, which involves a two-step acylation/cyclization sequence. researchgate.net This method starts from key 6-aminopyrimidin-5-carbaldehydes, which are converted into 6-amino-5-(amino)methylpyrimidines. Acylation with haloacyl halides provides the acyclic precursor, which then undergoes an intramolecular cyclization to form the seven-membered ring researchgate.net. Adapting this to an oxazepine synthesis would involve starting with a 4-amino-5-(hydroxymethyl)pyrimidine or a related precursor.

Cyclization Reactions for Oxazepine Ring Formation in Pyrimido[4,5-e]nih.govresearchgate.netoxazepine

The critical step in the synthesis of the pyrimido[4,5-e] nih.govresearchgate.netoxazepine system is the formation of the seven-membered oxazepine ring. This is typically achieved through cyclization reactions, which can be categorized as either intramolecular or intermolecular.

Intramolecular cyclizations are powerful reactions that form a ring from a single molecule containing all the necessary atoms. These reactions are often favored due to their efficiency and stereochemical control. Several strategies developed for related fused heterocycles are applicable here.

Ring-Closing Metathesis (RCM): An efficient RCM approach has been described for the synthesis of the isomeric 2-chloro-4-amino-pyrimido[4,5-c]oxepines. nih.gov This strategy involves preparing a pyrimidine precursor bearing two separate alkenyl chains. One chain is attached to a nitrogen atom and the other to an oxygen atom at the appropriate positions. The application of a ruthenium catalyst (e.g., Grubbs catalyst) then facilitates the RCM reaction to close the seven-membered oxazepine ring.

Bischler–Napieralski-Type Reactions: This classical reaction, traditionally used for synthesizing isoquinolines, has been adapted for creating fused thiazepine rings in pyrimido[4,5-b] nih.govresearchgate.netbenzothiazepines. nih.govacs.org A conceptual adaptation for oxazepine synthesis would involve an N-acyl derivative of a 4-amino-5-(2-hydroxyaryl)pyrimidine. Treatment with a dehydrating agent would promote an intramolecular electrophilic attack of the acyl carbonyl onto the hydroxy-bearing aromatic ring, followed by cyclization to form the oxazepine ring.

Friedel–Crafts Cyclization: A novel methodology for synthesizing 4-chloro-pyrimido[4,5-b] nih.govresearchgate.netbenzodiazepines utilizes an intramolecular Friedel–Crafts cyclization. acs.org This involves treating a 5-amino-4-(N-substituted)anilino-6-chloropyrimidine with a carboxylic acid or its derivative. The reaction constructs the seven-membered diazepine (B8756704) ring. acs.org A similar strategy could be envisioned for an oxazepine ring by starting with a pyrimidine precursor bearing an aryloxy side chain, which could cyclize onto an adjacent acylium ion intermediate.

Intermolecular cyclizations involve the reaction of two or more separate molecules to form the ring system. These reactions are valuable for building molecular diversity from simple, readily available starting materials. For the pyrimido[4,5-e] nih.govresearchgate.netoxazepine scaffold, a plausible intermolecular strategy would involve the reaction of a 4,5-disubstituted pyrimidine with a C2-O synthon. For instance, a pyrimidine bearing both a nucleophilic amino group at C4 and a nucleophilic hydroxyl group at C5 could react with a dielectrophile like 1,2-dihaloethane or its equivalent in a stepwise or one-pot manner to construct the oxazepine ring.

Nucleophilic Substitution Reactions in Pyrimido[4,5-e]nih.govresearchgate.netoxazepine Scaffold Construction

Nucleophilic substitution reactions are fundamental to both the construction of the pyrimido-oxazepine scaffold and its subsequent diversification. In many synthetic routes, a leaving group, such as a halogen, is incorporated into the structure, which can then be displaced by various nucleophiles to install desired side chains.

For example, in the synthesis of tricyclic pyrimido-benzodiazepine and -benzothiazepine systems, a chloro group is often present on the pyrimidine ring or the newly formed seven-membered ring. nih.govacs.orgacs.org This chloro group serves as a versatile handle for introducing further molecular diversity. Following the construction of the core tricycle, this group can be readily substituted by amines, alcohols, or other nucleophiles, providing access to a library of analogues from a common intermediate. acs.org This strategy is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Functional Group Transformations and Post-synthetic Modifications on the Pyrimido[4,5-e]nih.govresearchgate.netoxazepine System

Post-synthetic modification refers to chemical changes made to the core heterocyclic system after its initial construction. These transformations are crucial for fine-tuning the properties of the molecule and for creating derivatives that may not be accessible through direct synthesis.

A key example of a powerful post-synthetic modification is demonstrated in the chemistry of the sulfur analogue, pyrimido[4,5-b] nih.govresearchgate.netbenzothiazepines. nih.govacs.org The sulfide (B99878) linkage in the thiazepine ring can be selectively oxidized to the corresponding sulfoxide (B87167) using an oxidizing agent like m-CPBA. This sulfoxide then becomes an excellent leaving group, facilitating facile nucleophilic substitution reactions at that position when treated with nucleophiles such as amines. nih.govacs.org This oxidation-substitution sequence dramatically increases the synthetic utility of the scaffold, allowing for the introduction of a wide array of functional groups at a late stage in the synthesis. This strategy could be conceptually mirrored in oxazepine synthesis if a thioether were incorporated into the seven-membered ring, which could then be oxidized and displaced.

The table below summarizes the key synthetic strategies and their applicability to forming the Pyrimido[4,5-e] nih.govresearchgate.netoxazepine core, based on methodologies reported for analogous heterocyclic systems.

Strategy Reaction Type Key Precursors Applicability / Analogy Reference
Multi-step SequenceC-N Coupling, Sonogashira, CycloisomerizationFunctionalized Pyrimidines, AlkynesProvides a modern, catalytic route to complex fused systems. rsc.org
Acylation/CyclizationIntramolecular Nucleophilic Substitution4-amino-5-substituted methyl pyrimidinesProven method for the analogous [4,5-e]diazepine ring system. researchgate.net
Ring-Closing MetathesisIntramolecular Olefin MetathesisDi-alkenyl substituted pyrimidinesPowerful method for seven-membered ring formation. nih.gov
Bischler-Napieralski TypeIntramolecular Electrophilic CyclizationN-Acyl pyrimidine derivativesClassical method adaptable for fused ring construction. nih.govacs.org
Nucleophilic SubstitutionSNArChloro-substituted pyrimido-oxazepine coreKey for diversification of the final scaffold. acs.org
Oxidation/SubstitutionFunctional Group TransformationThioether-containing pyrimido-oxazepine analogueEnables late-stage functionalization via a sulfoxide intermediate. nih.govacs.org

Advanced and Efficient Synthetic Techniques for Pyrimido[4,5-e]core.ac.uknih.govoxazepine Analogues

The development of efficient synthetic protocols is crucial for the exploration of novel chemical space. Modern synthetic organic chemistry offers a toolbox of advanced techniques that can be applied to the synthesis of complex heterocyclic systems like pyrimido[4,5-e] core.ac.uknih.govoxazepines. These methods often lead to higher yields, shorter reaction times, and more environmentally benign processes compared to traditional multi-step syntheses.

One-Pot Synthetic Strategies for Pyrimido[4,5-e]core.ac.uknih.govoxazepine

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and resource management. While a direct one-pot synthesis for pyrimido[4,5-e] core.ac.uknih.govoxazepine is not prominently described, the synthesis of the related 5,6-dihydrobenzo[b]pyrimido[5,4-f] core.ac.uknih.govoxazepine system provides a valuable blueprint.

A notable example is the efficient one-pot, two-step process for the regioselective synthesis of 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] core.ac.uknih.govoxazepine. google.comtandfonline.com This process involves the heterocyclization of 5-(chloromethyl)-2,4-dichloro-6-methylpyrimidine with 2-aminophenol (B121084) under mild conditions, followed by reaction with various secondary amines. google.comtandfonline.com The initial reaction is carried out at room temperature in a mixture of DMF and CHCl3 with potassium carbonate as a base. tandfonline.com The resulting intermediate is then treated with a secondary amine in refluxing ethanol (B145695) to yield the final products in moderate to good yields. tandfonline.com

Table 1: One-Pot Synthesis of 5,6-Dihydrobenzo[b]pyrimido[5,4-f] core.ac.uknih.govoxazepine Derivatives

Entry Reactant 1 Reactant 2 Secondary Amine Conditions Product Yield (%)
1 5-(chloromethyl)-2,4-dichloro-6-methylpyrimidine 2-aminophenol Morpholine Step 1: K2CO3, DMF/CHCl3, rt; Step 2: Reflux, 3-4h 4-Methyl-2-morpholino-5,6-dihydrobenzo[b]pyrimido[5,4-f] core.ac.uknih.govoxazepine 75
2 5-(chloromethyl)-2,4-dichloro-6-methylpyrimidine 2-aminophenol Piperidine Step 1: K2CO3, DMF/CHCl3, rt; Step 2: Reflux, 3-4h 4-Methyl-2-(piperidin-1-yl)-5,6-dihydrobenzo[b]pyrimido[5,4-f] core.ac.uknih.govoxazepine 80

This methodology demonstrates the feasibility of constructing the pyrimido-oxazepine core and introducing diversity in a single, streamlined process. A similar strategy could be envisioned for the pyrimido[4,5-e] core.ac.uknih.govoxazepine scaffold, likely starting from a suitably substituted 5-aminopyrimidine (B1217817) precursor.

Microwave-Assisted Synthesis (MAOS) of Pyrimido[4,5-e]core.ac.uknih.govoxazepine Compounds

For instance, a green and time-efficient microwave method has been developed for the one-pot synthesis of hexahydropyrimido[4,5-d]pyrimidine derivatives. atmiyauni.ac.in This reaction involves the condensation of 2-thiobarbituric acid, guanidine, and various aldehydes in water with a catalytic amount of iodine, completed within 5 minutes under microwave irradiation. atmiyauni.ac.in Similarly, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been synthesized in a solvent-free procedure using a solid support of alumina (B75360) as an energy transfer medium under microwave irradiation, with reaction times as short as 30 seconds. tandfonline.com

The synthesis of pyrimido[4,5-b]quinoline derivatives has also been achieved using microwave irradiation in combination with multicomponent reactions. tandfonline.com These examples underscore the power of MAOS to accelerate the synthesis of fused pyrimidine systems. It is highly probable that an intramolecular cyclization of a suitably designed pyrimidine precursor to form the oxazepine ring could be significantly expedited and optimized using microwave heating.

Multi-component Reactions (MCRs) for Pyrimido[4,5-e]core.ac.uknih.govoxazepine Scaffold Diversity

Multi-component reactions (MCRs), in which three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials, are powerful tools for generating molecular diversity. nih.govfigshare.comorganic-chemistry.org They are highly convergent and atom-economical, making them ideal for the construction of complex molecular scaffolds and chemical libraries.

The application of MCRs to the synthesis of fused pyrimidine systems is an active area of research. For example, the one-pot multi-component synthesis of pyrimido[4,5-b]quinolones has been achieved by the reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.gov Various catalysts have been employed to promote this transformation. nih.gov Another example is the three-component condensation reaction of barbituric acid, thiourea, and an aromatic aldehyde in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst to produce pyrimido[4,5-d]pyrimidine derivatives. semanticscholar.org

A sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has also been reported. nih.govfigshare.comorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted pyrimidines. nih.govfigshare.comorganic-chemistry.org

While a direct MCR for the pyrimido[4,5-e] core.ac.uknih.govoxazepine scaffold has not been explicitly described, the principles of MCRs could be applied to its synthesis. A hypothetical MCR could involve a substituted 5-aminopyrimidine, a bifunctional component containing both an electrophilic and a nucleophilic center, and a third reactant to drive the cyclization and form the oxazepine ring. The development of such a reaction would be a significant advancement in accessing this scaffold.

Catalytic Methodologies in Pyrimido[4,5-e]core.ac.uknih.govoxazepine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. The synthesis of fused pyrimidine heterocycles has greatly benefited from the development of novel catalytic systems.

In the context of MCRs for pyrimido[4,5-b]quinolines, a variety of catalysts have been utilized, including both acidic and basic catalysts, as well as organocatalysts like trityl chloride. nih.gov For the synthesis of pyrimido[4,5-d]pyrimidines, a novel DABCO-based ionic liquid has been used as a reusable catalyst in a one-pot synthesis. oiccpress.com

A particularly relevant catalytic approach is the use of transition metals. For instance, an efficient ring-closing metathesis (RCM) approach, which relies on ruthenium catalysts, has been described for the synthesis of 2-chloro-4-amino-pyrimido[4,5-c]oxepines. nih.gov This demonstrates the utility of transition metal catalysis in forming the seven-membered oxepine ring fused to a pyrimidine core. Another example is the iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines. nih.govfigshare.comorganic-chemistry.org

These examples highlight the broad range of catalytic methods that could be adapted for the synthesis of pyrimido[4,5-e] core.ac.uknih.govoxazepines. Potential strategies could include palladium-catalyzed cross-coupling reactions to construct key precursors, followed by an acid- or base-catalyzed intramolecular cyclization to form the oxazepine ring.

Design and Synthesis of Pyrimido[4,5-e]core.ac.uknih.govoxazepine-Based Privileged Scaffolds and Chemical Libraries

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. rsc.org The pyrimidine ring itself is considered a privileged structure, and its fusion with other heterocyclic rings can lead to novel scaffolds with enhanced biological activity. uj.ac.za

The pyrimido-oxazepine core has been identified as a versatile template for the development of specific kinase inhibitors, suggesting its status as a privileged scaffold. nih.gov The design and synthesis of a library of pyrimido-oxazepine derivatives would be a logical step in exploring the full potential of this scaffold.

The synthetic methodologies described in the preceding sections provide a foundation for the construction of a pyrimido[4,5-e] core.ac.uknih.govoxazepine-based chemical library. For example, a diversity-oriented synthesis could be designed based on a one-pot or multi-component reaction strategy.

Table 2: Hypothetical Design of a Pyrimido[4,5-e] core.ac.uknih.govoxazepine Library

Scaffold R1 (Diversity Point 1) R2 (Diversity Point 2) R3 (Diversity Point 3) Synthetic Strategy
Pyrimido[4,5-e] core.ac.uknih.govoxazepine H, Alkyl, Aryl H, Alkyl, Aryl H, Alkyl, Aryl, Halogen One-pot cyclization of a substituted 5-aminopyrimidine precursor
Pyrimido[4,5-e] core.ac.uknih.govoxazepine H, Alkyl, Aryl H, Alkyl, Aryl H, Alkyl, Aryl, Halogen Microwave-assisted intramolecular cyclization

The synthesis of a novel 7,6-fused bicyclic scaffold, pyrimido[4,5-b]azepine, was designed to fit into the ATP binding site of HER2/EGFR proteins, highlighting a rational design approach for fused pyrimidine systems. nih.gov A similar approach could be applied to the design of pyrimido[4,5-e] core.ac.uknih.govoxazepine libraries targeting specific protein families. The synthesis of a library of novel tricyclic pyrimido[4,5-b] core.ac.uknih.govbenzothiazepines has also been reported, providing a practical example of library construction for a related fused pyrimidine system. acs.org

By combining efficient synthetic methodologies with rational design principles, it is possible to generate diverse chemical libraries based on the pyrimido[4,5-e] core.ac.uknih.govoxazepine scaffold for screening against a wide range of biological targets.

Structure Activity Relationship Sar and Molecular Design of Pyrimido 4,5 E 1 2 Oxazepine Analogues

Rational Design Principles for Pyrimido[4,5-E]oxazepine Derivatives

The rational design of pyrimido-fused seven-membered ring systems is a cornerstone of modern medicinal chemistry, aimed at creating potent and selective modulators of biological targets. A primary strategy involves designing scaffolds that can fit precisely into the binding sites of target proteins, such as the ATP-binding pocket of kinases or the ligand-binding domains of G-protein coupled receptors (GPCRs).

For instance, in the development of anticancer agents, the novel 7,6-fused bicyclic scaffold, pyrimido[4,5-b]azepine, was specifically designed to target the ATP binding site of the HER2/EGFR proteins. The design principle focused on establishing key hydrogen-bonding interactions between the pyrimidine (B1678525) portion of the scaffold and critical amino acid residues in the kinase hinge region. X-ray crystallography confirmed that the N-1 and N-3 nitrogens of the pyrimidine ring formed crucial hydrogen bonds with the main chain NH of Met793 and the side chain of Thr854 (via a water molecule), respectively, anchoring the inhibitor in the active site.

In the context of CNS agents, a rational design strategy for a series of pyrimido[4,5-d]azepines was employed to ensure CNS penetration while optimizing agonist potency and selectivity for the 5-HT2C receptor. This multiparameter optimization approach considered physicochemical properties, such as lipophilicity and polar surface area, to balance the need for blood-brain barrier permeability with the avoidance of P-glycoprotein (P-gp) efflux, a common mechanism of CNS drug resistance.

Investigation of Substituent Effects on Pyrimido[4,5-E]oxazepine Bioactivity

Impact of Substituents on Antitumor Properties of Pyrimido[4,5-E]oxazepine

Substituents on the pyrimido-fused seven-membered ring core play a critical role in defining the antitumor potency and selectivity of these compounds. Research on related scaffolds has demonstrated that modifications at various positions can dramatically influence activity against cancer-related targets like EGFR and HER2.

In a series of pyrimido[4,5-b]azepine derivatives designed as dual HER2/EGFR inhibitors, optimization efforts focused on the 4- and 6-positions of the azepine ring. Structure-activity relationship studies revealed that a 4-anilino group was beneficial for activity. Further exploration of the 6-position led to the discovery that a 6-substituted amide derivative, which also featured a 1-benzothiophen-4-yloxy group on the 4-anilino moiety, exhibited potent kinase inhibition (IC50: 24 nM for HER2, 36 nM for EGFR) and cellular growth inhibition (GI50: 18 nM against BT474 cells). This highlights the importance of extended substituents that can occupy additional pockets within the enzyme's active site.

Similarly, a novel class of pyrimido[4,5-b]-1,4-benzoxazepines was identified as potent EGFR tyrosine kinase inhibitors. Specific derivatives from this class showed strong inhibition in cellular phosphorylation assays with IC50 values between 0.47 and 0.69 µM, demonstrating high selectivity and providing a new scaffold for the design of kinase inhibitors. While not identical, the benzoxazepine ring is a close analogue to the oxazepine core, suggesting that similar substitution patterns could confer antitumor activity.

Table 1: Antitumor Activity of Selected Pyrimido[4,5-b]azepine Derivatives

CompoundHER2 Kinase IC50 (nM)EGFR Kinase IC50 (nM)BT474 Cell GI50 (nM)
Lead Compound>1000>1000560
Optimized Derivative (19b)243618

Data sourced from studies on pyrimido[4,5-b]azepine analogues.

Influence of Substituents on Antimicrobial Activities of Pyrimido[4,5-E]oxazepine

While the antimicrobial properties of the specific pyrimido[4,5-E]oxazepine scaffold are not extensively documented, studies on general oxazepine derivatives indicate that this heterocyclic core can be a foundation for potent antibacterial agents. The biological activity is highly dependent on the nature and position of the substituents attached to the core ring structure.

For example, research on certain 1,3-oxazepine-4,7-dione derivatives showed that the incorporation of a chlorinated aromatic ring into the structure significantly enhanced antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas fluorescens) bacteria, with some analogues achieving a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. This suggests that electron-withdrawing groups and increased lipophilicity can be favorable for antimicrobial action. Other studies have confirmed that various oxazepine derivatives exhibit notable activity against both bacterial types, with some compounds showing efficacy comparable to the antibiotic amoxicillin. These findings imply that strategic substitution on a pyrimido-oxazepine core could yield compounds with significant antimicrobial potential.

Correlation between Structure and CNS Modulatory Potential of Pyrimido[4,5-E]oxazepine

The pyrimido-azepine scaffold has been successfully exploited to develop potent and selective modulators of Central Nervous System (CNS) targets, particularly serotonin (B10506) receptors. A detailed study on pyrimido[4,5-d]azepines as 5-HT2C receptor agonists provides a clear blueprint for understanding the structure-CNS activity relationship.

In this series, substituents at the 4-position of the pyrimidine ring were systematically varied to optimize potency, selectivity, and pharmacokinetic properties. The introduction of small aliphatic amino substituents was found to improve potency at the 5-HT2C receptor. However, a key challenge was achieving functional selectivity over the related 5-HT2A and 5-HT2B receptors and ensuring the compounds could penetrate the CNS. It was discovered that some aliphatic 4-amino substituents rendered the compounds substrates for the P-glycoprotein (P-gp) efflux pump, limiting their brain exposure. A rational design approach led to the identification of compounds that were not P-gp substrates and possessed the desired balance of properties, demonstrating robust in vivo pharmacology. This work underscores the critical interplay between substituents, receptor subtype selectivity, and CNS bioavailability.

Table 2: SAR of 4-Substituted Pyrimido[4,5-d]azepines as 5-HT2C Agonists

CompoundR-group at C45-HT2C EC50 (nM)MDCK-MDR1 Efflux Ratio
4H1901.2
7MeO1001.2
8MeHN666.1
17(S)-CH(Me)OH281.1

Data adapted from studies on pyrimido[4,5-d]azepine analogues. A higher efflux ratio indicates greater P-gp substrate activity.

Conformational Analysis and its Implications for Pyrimido[4,5-E]oxazepine Activity

Conformational analysis is crucial for understanding how a molecule adopts a specific three-dimensional shape to interact with its biological target. The seven-membered oxazepine ring is inherently flexible, and its preferred conformation can be influenced by substituents and its fusion to the rigid pyrimidine ring.

The binding conformation of pyrimido-fused heterocycles has been elucidated through methods like X-ray crystallography. For a pyrimido[4,5-b]azepine inhibitor bound to EGFR, the crystal structure revealed the precise orientation of the molecule in the active site. This analysis confirmed that the pyrimidine ring acts as a hinge-binding motif, while the substituted azepine ring projects into other regions of the ATP pocket. The NH proton at the 9-position of the azepine ring was observed forming an additional hydrogen bond with a backbone carbonyl group, an interaction that was predicted during the rational design phase and contributes to the compound's high affinity. Such detailed structural information is invaluable for explaining observed SAR and guiding further design efforts. Understanding the stable conformations of the oxazepine ring and how substituents affect its geometry is key to designing molecules that present the correct pharmacophoric features to the target protein.

Lead Optimization Strategies Involving Pyrimido[4,5-E]oxazepine Derivatives

Lead optimization is an iterative process that refines a promising "hit" compound into a preclinical candidate by improving its potency, selectivity, and pharmacokinetic properties. For pyrimido-fused heterocycles, this involves a combination of medicinal chemistry, computational modeling, and biological testing.

A successful lead optimization campaign was demonstrated in the development of pyrimido[4,5-d]azepine 5-HT2C agonists. Starting from an initial lead compound, chemists performed systematic modifications to enhance target engagement and CNS penetration. This involved synthesizing analogues with different substituents to probe the SAR, as described in section 3.2.3. Computational methods, such as homology modeling, were used to rationalize how different compounds bind to the receptor. The process also heavily focused on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly by designing out the P-gp efflux liability to improve brain exposure. This multiparameter optimization ultimately led to preclinical candidates with a desirable balance of efficacy, selectivity, and drug-like properties.

Mechanistic Investigations of Pyrimido 4,5 E 1 2 Oxazepine Bioactivity and Target Modulation

Elucidation of Molecular Targets for Pyrimido[4,5-b]oxazepine Compounds

Research into the mechanism of action of pyrimido[4,5-b]oxazepine derivatives has identified several key molecular targets, primarily within the protein kinase family. These interactions are crucial to the compound's observed cellular effects.

Pyrimido[4,5-b]oxazepine as Kinase Inhibitors

The pyrimido-oxazepine scaffold has proven to be a versatile template for the development of specific kinase inhibitors. A significant body of research has focused on tricyclic derivatives, such as pyrimido[4,5-b]-1,4-benzoxazepines, which are a class of pyrimido[4,5-b]oxazepines. These compounds have demonstrated inhibitory activity against several key kinases involved in cancer cell signaling and proliferation.

Notably, a novel class of pyrimido[4,5-b]-1,4-benzoxazepines has been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Certain compounds within this class exhibit potent EGFR inhibitory activity, with IC₅₀ values in the sub-micromolar range in cellular phosphorylation assays. These oxazepine derivatives were generally found to be more potent than their thiazepine counterparts. The inhibitory action was confirmed through the demonstrated ability of these compounds to block the autophosphorylation of EGFR in human cancer cells.

Beyond EGFR, the pyrimido-oxazepine template has been utilized to design inhibitors for other critical kinases such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT-3). Specifically designed and synthesized pyrimido-oxazepine derivatives have shown sub-micromolar inhibitory activity against these targets, highlighting the scaffold's potential for developing specific kinase inhibitors.

Compound ClassTarget KinaseKey FindingsReported IC₅₀ Values
Pyrimido[4,5-b]-1,4-benzoxazepinesEGFRInhibition of EGFR tyrosine kinase activity and autophosphorylation in cells.0.47-0.69 µM in cellular phosphorylation assays for lead compounds.
Pyrimido-oxazepinesAurora KinasesDesigned compounds show sub-micromolar inhibition.Data not specified.
Pyrimido-oxazepinesFLT-3Designed compounds show sub-micromolar inhibition.Data not specified.

While the outline mentions c-Met, PI3Kα, and CDK as potential targets, specific studies detailing the direct inhibitory action of pyrimido[4,5-b]oxazepine compounds against these kinases were not identified in the reviewed literature.

Interaction of Pyrimido[4,5-b]oxazepine with Receptors

Based on a review of the available scientific literature, there is currently no specific research detailing the direct interaction of compounds with the pyrimido[4,5-b]oxazepine core structure with Retinoid-related orphan receptor gamma (RORγ) or presynaptic alpha-receptors.

Modulation of Enzymes by Pyrimido[4,5-b]oxazepine

A comprehensive search of scientific databases did not yield studies specifically investigating the modulation of the enzyme Thymidylate Synthase by compounds containing the pyrimido[4,5-b]oxazepine scaffold.

Cellular Pathway Modulation by Pyrimido[4,5-b]oxazepine Derivatives

The interaction of pyrimido[4,5-b]oxazepine derivatives with their molecular targets, particularly protein kinases, leads to the modulation of various cellular pathways, resulting in specific biological effects.

Anti-proliferative Mechanisms in Cancer Cell Lines by Pyrimido[4,5-b]oxazepine

The primary mechanism underlying the anti-proliferative activity of pyrimido[4,5-b]oxazepine derivatives is the inhibition of critical signaling pathways that drive cell growth and division. By targeting kinases like EGFR, these compounds can block downstream signaling cascades that are often hyperactivated in cancer cells.

The inhibition of EGFR by pyrimido[4,5-b]-1,4-benzoxazepines directly interferes with pathways responsible for cell proliferation, survival, and metastasis. This targeted inhibition leads to a reduction in the growth of cancer cell lines that are dependent on EGFR signaling. Similarly, the inhibition of Aurora kinases, which are essential for mitotic progression, can induce cell cycle arrest and apoptosis, thereby contributing to the anti-proliferative effects. Inhibition of FLT-3, a receptor tyrosine kinase often mutated in hematological malignancies, provides a clear anti-proliferative mechanism in susceptible cancer cell lines.

Compound ClassTarget PathwayMechanismResult
Pyrimido[4,5-b]-1,4-benzoxazepinesEGFR Signaling PathwayInhibition of EGFR tyrosine kinase activity.Blocks downstream signals for cell growth and survival.
Pyrimido-oxazepinesMitotic ProgressionInhibition of Aurora kinases.Induces cell cycle arrest and apoptosis.
Pyrimido-oxazepinesFLT-3 Signaling PathwayInhibition of FLT-3 kinase activity.Inhibits proliferation of FLT-3 dependent cancer cells.

Antimicrobial Mechanisms of Pyrimido[4,5-b]oxazepine

While various fused pyrimidine (B1678525) heterocyclic systems have been explored for antimicrobial properties, the current body of scientific literature does not provide specific details on the antimicrobial mechanisms of action for compounds featuring the pyrimido[4,5-b]oxazepine core structure.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data on the mechanistic investigations, bioactivity, target modulation, and particularly the phenotypic screening and target deconvolution of the chemical compound Pyrimido[4,5-E] nih.govenamine.netoxazepine .

Extensive searches for scholarly articles and experimental data pertaining to this specific heterocyclic system did not yield focused studies that would allow for a detailed and accurate composition on the topics outlined. Research is available for related but structurally distinct compounds, such as pyrimido[4,5-b]-1,4-benzoxazepines nih.govnih.gov, pyrimido[4,5-c]oxepines nih.gov, and various pyrimido-diazepines researchgate.netnih.govresearchgate.netrsc.orgresearchgate.net, which have been investigated for different biological activities. However, this information falls outside the strict scope of the requested subject.

Phenotypic screening and subsequent target deconvolution are powerful methodologies in modern drug discovery for identifying the molecular targets of bioactive compounds enamine.netnih.govchemdiv.com. Unfortunately, no public records of such studies being applied to or yielding results for Pyrimido[4,5-E] nih.govenamine.netoxazepine could be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline due to the absence of published research on this specific compound.

Computational and Theoretical Studies of Pyrimido 4,5 E 1 2 Oxazepine

Quantum Chemical Calculations for Pyrimido[4,5-e]nih.govstanford.eduoxazepine Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate various electronic properties that govern the molecule's stability and reactivity.

For heterocyclic systems analogous to pyrimido[4,5-e] nih.govstanford.eduoxazepine, Density Functional Theory (DFT) is a commonly employed method. Different functionals, such as B3LYP, M06, and PBEPBE, are utilized to calculate the energetics of the compounds. These calculations help in understanding the structural properties of the reactants and products in various solvents, providing a foundational understanding of the molecule's preferred conformation and energetic landscape. The insights gained from these calculations are crucial for predicting the molecule's behavior in different chemical environments and for designing synthetic pathways.

Molecular Docking Simulations for Pyrimido[4,5-e]nih.govstanford.eduoxazepine-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target, such as a protein or enzyme, to identify potential drug candidates. researchgate.netresearchgate.net

For fused heterocyclic systems containing pyrimidine (B1678525) and oxazepine rings, molecular docking has been successfully applied to predict binding modes and affinities. For instance, derivatives of pyrimido-quinolines have been docked into the active sites of enzymes like DNA gyrase and dihydrofolate reductase (DHFR), showing excellent fitting within the active regions. nih.gov Similarly, pyrazolo-pyrimidinone hybrids have been evaluated for their binding interactions with the epidermal growth factor receptor (EGFR), a well-known anticancer target. nih.gov Docking studies on quinazoline-based pyrimidodiazepines have also revealed strong binding affinities to DNA, EGFR, and VEGFR-2 receptors. rsc.org

These studies typically involve preparing the 3D structure of the ligand (the pyrimido[4,5-e] nih.govstanford.eduoxazepine derivative) and the receptor protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function to estimate the binding affinity. The results provide valuable information on key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Below is a representative table of binding affinities for analogous pyrimidine-fused heterocyclic compounds against various biological targets, illustrating the type of data generated from molecular docking studies.

Compound ClassTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Pyrimido[4,5-b]quinolinesDNA Gyrase-8.5 to -9.2Asp73, Gly77, Arg76
Pyrimido[4,5-b]quinolinesDHFR-7.9 to -8.8Ile7, Phe31, Ser59
Pyrazolo[3,4-d]pyrimidinonesEGFR-8.1 to -9.5Met793, Leu718, Thr854
Quinazoline-pyrimidodiazepinesVEGFR-2-9.7 to -10.5Cys919, Asp1046, Glu885

Note: The data presented is illustrative and derived from studies on analogous heterocyclic systems, not directly on Pyrimido[4,5-e] nih.govstanford.eduoxazepine.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimido[4,5-e]nih.govstanford.eduoxazepine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov The goal is to develop a model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

The process involves several key steps:

Data Set Collection: A series of pyrimido[4,5-e] nih.govstanford.eduoxazepine derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of numerical descriptors representing the physicochemical properties (e.g., steric, electronic, hydrophobic) of each molecule are calculated.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on pyrimido-isoquinolin-quinones with antibacterial activity. nih.gov These models yielded high correlation coefficients (r² values of 0.938 and 0.895 for CoMFA and CoMSIA, respectively), indicating a strong correlation between the 3D properties of the compounds and their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Such models generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity.

A typical QSAR model is represented by an equation like the one below, derived for a series of pyrimido-isoquinolin-quinones: pMIC = -0.019(Steric) + 0.53(Electronic) - 0.27*(H-bond Acceptor) + 1.78

This equation demonstrates how different properties contribute to the predicted antibacterial activity (pMIC). The statistical quality of a QSAR model is often assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). mdpi.com

ModelR² (Training Set)R² (Test Set)
CoMFA (pyrimido-isoquinolin-quinones)0.9380.7120.856
CoMSIA (pyrimido-isoquinolin-quinones)0.8950.6500.821
2D-QSAR (Flavonoids vs. Pancreatic Lipase)0.9444Not Reported0.8962

Note: The data is from studies on analogous heterocyclic systems to illustrate the principles of QSAR modeling. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis of Pyrimido[4,5-e]nih.govstanford.eduoxazepine

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility, dynamics, and thermodynamic properties of a system. mdpi.com This technique is invaluable for understanding how molecules like pyrimido[4,5-e] nih.govstanford.eduoxazepine and its derivatives behave in a biological environment, such as in solution or when bound to a protein. dntb.gov.ua

In the context of drug design, MD simulations can:

Analyze Conformational Flexibility: The seven-membered oxazepine ring can adopt multiple low-energy conformations. MD simulations can explore the conformational landscape of the pyrimido[4,5-e] nih.govstanford.eduoxazepine scaffold, identifying the most stable and populated shapes.

Study Ligand-Receptor Stability: When a pyrimido[4,5-e] nih.govstanford.eduoxazepine derivative is docked to a protein, MD simulations can be run on the complex to assess its stability over time. Key metrics like the Root Mean Square Deviation (RMSD) are calculated to see if the ligand remains stably bound in the active site.

Refine Docking Poses: MD simulations can be used to refine the binding poses predicted by molecular docking, providing a more dynamic and realistic picture of the interactions.

Identify Flexible Regions: In a study on diketopiperazine dimerases, MD simulations identified a region of increased conformational flexibility in one enzyme that was key to its chemical selectivity. nih.gov

These simulations provide an atomic-level understanding of molecular motion, which is crucial for interpreting experimental results and for the rational design of molecules with specific dynamic properties. stanford.edu

DFT Calculations for Reaction Mechanism Elucidation in Pyrimido[4,5-e]nih.govstanford.eduoxazepine Synthesis

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions, improving yields, and predicting the formation of byproducts. Density Functional Theory (DFT) calculations are a cornerstone of modern mechanistic studies, allowing chemists to map out the entire energy profile of a reaction pathway. nih.gov

For the synthesis of heterocyclic systems like pyrimido[4,5-e] nih.govstanford.eduoxazepine, which can be formed through cycloaddition or condensation reactions, DFT can be used to:

Calculate Reaction Energetics: Determine the relative energies of reactants, intermediates, transition states, and products.

Locate Transition States (TS): Identify the high-energy structures that connect reactants to products. The energy of the TS (the activation energy) determines the rate of the reaction.

Predict Regioselectivity and Stereoselectivity: When a reaction can lead to multiple isomers, DFT can predict which product is more likely to form by comparing the activation energies of the competing pathways.

Investigate Catalyst Effects: Model the role of a catalyst in lowering the activation energy and altering the reaction mechanism.

For example, in the synthesis of 1,3-oxazepine derivatives via the cycloaddition of an imine with isobenzofuran-1(3H)-one, DFT could be used to model the concerted or stepwise nature of the [5+2] cycloaddition. medipol.edu.tr Similarly, studies on the synthesis of pyrimido[4,5-c]oxepines have been reported, and DFT could elucidate the ring-closing metathesis mechanism involved. nih.gov By providing a detailed, step-by-step picture of how bonds are formed and broken, DFT calculations offer invaluable guidance to synthetic chemists. nih.gov

Advanced Characterization Techniques in Pyrimido 4,5 E 1 2 Oxazepine Research

Spectroscopic Analysis for Structural Elucidation of Pyrimido[4,5-e]nih.govnih.govoxazepine Derivatives

Spectroscopy is indispensable for elucidating the intricate molecular architecture of Pyrimido[4,5-e] nih.govoxazepine derivatives. By analyzing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to piece together the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of Pyrimido[4,5-e] nih.govoxazepine derivatives by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In ¹H NMR spectra, the chemical shifts (δ) of protons provide insight into their local electronic environment. For instance, protons attached to the pyrimidine (B1678525) and oxazepine rings, as well as any substituents, appear at characteristic chemical shifts. The multiplicity of these signals (e.g., singlet, doublet, triplet) and the coupling constants (J) between adjacent protons reveal the connectivity of the atoms. For example, signals for protons on the dihydropyridine (B1217469) ring in related fused pyrimidine systems have been observed in the range of 4.26–5.31 ppm . Aromatic protons on substituents typically appear in the downfield region of the spectrum, often between 7.0 and 8.5 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. Carbonyl carbons in the pyrimidine ring, for example, would appear significantly downfield. The combined analysis of ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all atoms in the molecular structure, confirming the successful synthesis of the target Pyrimido[4,5-e] nih.govoxazepine derivative. uobaghdad.edu.iq

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Fused Pyrimidine Heterocycles Note: Data is compiled from various related heterocyclic systems to illustrate typical chemical shift ranges.

NucleusFunctional Group/PositionTypical Chemical Shift (δ, ppm)Reference
¹HAromatic Protons7.21 - 8.48
¹HCH (Oxazepine Ring)~5.0 - 5.4
¹HCH₂ (Oxazepine Ring)~2.3 - 3.5 medipol.edu.tr
¹HNH (Pyrimidine Ring)11.74 - 13.72
¹³CC=O (Amide/Lactam)~160 - 172
¹³CAromatic Carbons~110 - 155
¹³CC-O (Oxazepine Ring)~60 - 80 uobaghdad.edu.iq
¹³CCH₂ (Oxazepine Ring)~40 - 50

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the molecule's functional groups. researchgate.net

For Pyrimido[4,5-e] nih.govoxazepine derivatives, IR spectroscopy can confirm the presence of key structural features. For example, the stretching vibration of the N-H group in the pyrimidine ring typically appears as a sharp band in the range of 3100-3500 cm⁻¹. The C=O (carbonyl) group of the pyrimidine ring gives a strong absorption band between 1650 and 1730 cm⁻¹. The presence of C-O-C (ether) linkage in the oxazepine ring is indicated by stretching vibrations in the 1050-1250 cm⁻¹ region. Aromatic C=C bond stretching and C-H bending vibrations also provide confirmatory evidence for the ring system. The absence of certain bands, such as the O-H stretch of a precursor alcohol, can confirm the completion of a cyclization reaction.

Table 2: Characteristic IR Absorption Frequencies for Pyrimido[4,5-e] nih.govoxazepine Derivatives Note: Frequencies are approximate and can vary based on the specific molecular structure and environment.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretching3100 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Amide/Lactam)Stretching1650 - 1730 nih.gov
C=NStretching1580 - 1650 uobaghdad.edu.iqjmchemsci.com
C=C (Aromatic)Stretching1450 - 1600
C-O (Ether)Stretching1050 - 1250

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of Pyrimido[4,5-e] nih.govoxazepine derivatives. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. rsc.org

In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. The molecular ion can break apart into smaller, characteristic fragment ions. The pattern of these fragments offers clues about the molecule's structure. For fused heterocyclic systems like Pyrimido[4,5-e] nih.govoxazepine, common fragmentation pathways may involve the cleavage of the oxazepine ring or the loss of small, stable molecules like CO or HCN from the pyrimidine ring. nih.govscielo.br Analyzing these fragmentation patterns helps researchers confirm the connectivity of the fused ring system and the identity of substituents.

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Related Heterocycles Note: This table illustrates potential fragmentation pathways relevant to the Pyrimido[4,5-e] nih.govoxazepine core structure.

ProcessNeutral LossDescription
α-CleavageSide chain radicals (e.g., •CH₃, •C₂H₅)Cleavage of bonds adjacent to heteroatoms (N, O) or the pyrimidine ring.
Ring CleavageVariesFragmentation of the seven-membered oxazepine ring, leading to characteristic daughter ions.
Loss of COCO (28 Da)Ejection of a carbon monoxide molecule, often from a carbonyl group within the pyrimidine structure. nih.gov
Loss of HCNHCN (27 Da)Elimination of hydrogen cyanide from the nitrogen-containing pyrimidine ring.
Retro-Diels-AlderSmall unsaturated moleculesA characteristic fragmentation for certain ring systems, though less common for this specific scaffold.

X-ray Crystallography for Pyrimido[4,5-e]nih.govnih.govoxazepine Structure Determination

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous structural proof. unimi.it This technique can determine the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. unimi.it

For novel Pyrimido[4,5-e] nih.govoxazepine derivatives, obtaining a single-crystal X-ray structure is the gold standard for characterization. The analysis provides exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the fused ring system. mdpi.com It can reveal subtle structural details, such as the planarity of the pyrimidine ring and the puckering of the seven-membered oxazepine ring.

Furthermore, X-ray crystallography elucidates intermolecular interactions in the solid state, such as hydrogen bonding and π–π stacking. nih.govmdpi.com For example, an X-ray co-crystal structure of a related pyrimido[4,5-b]azepine derivative demonstrated key hydrogen-bonding interactions within a protein's active site, highlighting the technique's power in structure-based drug design. nih.gov This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with biological targets.

Chromatographic Techniques for Purity and Separation of Pyrimido[4,5-e]nih.govnih.govoxazepine

Chromatographic methods are essential for the purification of synthesized Pyrimido[4,5-e] nih.govoxazepine derivatives and for assessing their purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate. Different compounds travel at different rates, resulting in separated spots.

Column Chromatography is a preparative technique used to separate and purify larger quantities of the desired Pyrimido[4,5-e] nih.govoxazepine compound from byproducts and unreacted starting materials. researchgate.net The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel or alumina), and a mobile phase is passed through the column. The components of the mixture are eluted at different rates and collected in separate fractions, yielding the purified product. The choice of stationary and mobile phases is crucial for achieving effective separation and is often guided by preliminary TLC analysis.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and is used for both analytical purity assessment and preparative purification. In RP-HPLC (Reverse-Phase HPLC), a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). longdom.org This method is highly effective for separating and quantifying closely related derivatives and impurities.

Table 4: Common Chromatographic Systems for the Purification of Heterocyclic Compounds

TechniqueCommon Stationary PhaseCommon Mobile Phase Systems (v/v)Application
Thin-Layer Chromatography (TLC)Silica Gel 60 F₂₅₄Hexane/Ethyl Acetate, Dichloromethane/MethanolReaction monitoring, Purity check
Column ChromatographySilica Gel (60-120 or 230-400 mesh)Gradients of Hexane/Ethyl AcetatePreparative purification
Reverse-Phase HPLC (RP-HPLC)C18 (Octadecylsilyl)Acetonitrile/Water, Methanol/Phosphate BufferHigh-resolution separation, Final purity analysis

Future Perspectives and Research Directions for Pyrimido 4,5 E 1 2 Oxazepine Scaffolds

Exploration of Novel Pyrimido[4,5-e]nih.govmdpi.comoxazepine Architectures and Fused Systems

The synthesis and exploration of novel molecular architectures based on the pyrimido[4,5-e] nih.govmdpi.comoxazepine core is a primary area for future research. The fusion of the electron-deficient pyrimidine (B1678525) ring with the flexible seven-membered oxazepine ring creates a scaffold that can be readily modified to generate diverse chemical libraries. mdpi.com

Future synthetic efforts will likely focus on:

Multi-component Reactions: The development of one-pot, multi-component reactions will be crucial for the efficient and diverse synthesis of new derivatives. researchgate.net This approach allows for the rapid assembly of complex molecules from simple starting materials, accelerating the discovery of novel compounds. researchgate.net

Fused Systems: Creating more complex polycyclic systems by fusing other heterocyclic rings to the pyrimido[4,5-e] nih.govmdpi.comoxazepine core is a promising strategy. Fusing rings like pyrazole, triazine, or quinoline (B57606) could modulate the electronic properties and three-dimensional shape of the molecule, leading to new biological activities. nih.govphcogj.comresearchgate.net For instance, pyrazolopyrimidines are recognized as bioactive purine (B94841) analogues that can act as antimetabolites. nih.gov

Derivatization: Systematic derivatization of the core scaffold is essential. researchgate.net Introducing various substituents at different positions on both the pyrimidine and oxazepine rings can fine-tune the molecule's properties, such as solubility, stability, and target-binding affinity. mdpi.comresearchgate.net A known synthetic route involves the creation of pyrimido[4,5-e] nih.govmdpi.comdiazepines, a closely related scaffold, which can be derivatized through alkylation. researchgate.netnih.gov

Table 1: Examples of Fused Pyrimidine Systems and Their Significance
Fused SystemSignificance/Application
Pyrazolo[3,4-d]pyrimidineBioactive purine analogues, antimetabolites, potential as insecticides. nih.govnih.gov
Pyrimido[5,4-e] nih.govmdpi.comnih.govtriazineCore of antibiotics like fervenulin (B1672609) and reumycin, with antitumor and antiviral properties. nih.gov
Pyrimido[4,5-b]quinolineKnown for analgesic, anti-inflammatory, antimicrobial, and cytotoxic activities. phcogj.com
Benzothiazole-fused PyrimidineInvestigated for antiviral potency, particularly against viruses like HSV-1. nih.gov

Development of Pyrimido[4,5-e]nih.govmdpi.comoxazepine as Chemical Probes for Biological Systems

The unique structure of pyrimido[4,5-e] nih.govmdpi.comoxazepine derivatives makes them suitable candidates for development as chemical probes. These tools are essential for studying complex biological processes and identifying new therapeutic targets. The pyrimidine core is a key feature in many bioactive molecules due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems. mdpi.commdpi.com

Future research in this area should include:

Target Identification: Screening pyrimido[4,5-e] nih.govmdpi.comoxazepine libraries against a wide range of biological targets, such as kinases, proteases, and receptors, could uncover novel inhibitors. The related pyrimido[4,5-c]oxepine scaffold has already been used to develop potent γ-secretase modulators. nih.gov

Fluorescent Labeling: Incorporation of fluorescent tags into the scaffold could create probes for bioimaging applications, allowing for the visualization of biological processes in real-time. mdpi.com

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are necessary to understand how specific structural modifications affect biological activity. This knowledge is crucial for designing more potent and selective chemical probes. nih.govrsc.org

Innovative Applications of Pyrimido[4,5-e]nih.govmdpi.comoxazepine in Materials Science and Agricultural Chemistry

While medicinal applications are a primary focus, the properties of pyrimidine-based compounds suggest potential in other fields. mdpi.com

Materials Science: Pyrimidine derivatives have found use in the development of organic light-emitting diodes (OLEDs), photosensitizers, and fluorescent receptors. mdpi.com The pyrimido[4,5-e] nih.govmdpi.comoxazepine scaffold, with its potential for extended conjugation and tunable electronic properties, could be explored for creating novel organic materials with unique photophysical characteristics.

Agricultural Chemistry: The pyrimidine ring is a component of some agrochemicals. mdpi.com Fused pyrimidines like pyrazolo[3,4-d]pyrimidines have been investigated as insecticides. nih.gov Future research could involve screening pyrimido[4,5-e] nih.govmdpi.comoxazepine derivatives for potential herbicidal, fungicidal, or insecticidal properties. The related oxazepine heterocycles have also been investigated for insecticidal applications. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrimido[4,5-e]nih.govmdpi.comoxazepine Discovery

Key applications of AI and ML in this context include:

Virtual Screening: AI-powered platforms can screen vast virtual libraries of potential pyrimido[4,5-e] nih.govmdpi.comoxazepine structures to predict their binding affinity to specific biological targets, significantly speeding up the initial stages of drug discovery. nih.govccn.com

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of new derivatives. This allows researchers to prioritize compounds with more favorable drug-like properties.

De Novo Design: AI can be used to design entirely new pyrimido[4,5-e] nih.govmdpi.comoxazepine-based molecules with desired properties, expanding the accessible chemical space beyond what is currently conceived. Recent studies have shown the power of AI in identifying novel antibiotic candidates and inhibitors of specific protein-protein interactions. nih.govccn.com

Table 2: AI-Powered Drug Discovery Examples for Pyrimidine-Related Scaffolds
Scaffold/TargetAI ApproachOutcome
Pyrazolo[1,5-a]pyrimidineNext-generation screening (HelixVS and HelixDock)Identification of potent inhibitors of TLR4-TLR4* homodimerization for treating inflammatory diseases. nih.gov
General AntibioticsDeep-learning algorithmsDiscovery of new classes of antibiotics effective against resistant bacteria like MRSA. ccn.com

Synergistic Approaches for Pyrimido[4,5-e]nih.govmdpi.comoxazepine-Based Compound Development

The development of pyrimido[4,5-e] nih.govmdpi.comoxazepine-based compounds can be enhanced through synergistic approaches, particularly in medicine.

Combination Therapy: Investigating the synergistic effects of these compounds with existing drugs is a promising avenue. For example, pyrimidine biosynthesis inhibitors have been shown to work synergistically with antiviral nucleoside analogues to combat viruses like SARS-CoV-2. nih.gov This suggests that pyrimido[4,5-e] nih.govmdpi.comoxazepine derivatives could be developed as part of combination therapies for cancer, infectious diseases, or other conditions. pharmacyfreak.com

Hybrid Molecules: Designing hybrid molecules that incorporate the pyrimido[4,5-e] nih.govmdpi.comoxazepine scaffold with another pharmacophore could lead to compounds with dual or enhanced activity. This strategy has been successfully employed with other pyrimidine-based systems. mdpi.com For instance, combining these compounds with agents like acyclovir (B1169) has shown enhanced antiviral effects. nih.gov

By pursuing these research directions, the scientific community can unlock the full potential of the pyrimido[4,5-e] nih.govmdpi.comoxazepine scaffold, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. How can synthetic routes for Pyrimido[4,5-E][1,4]oxazepine derivatives be optimized for yield and purity?

Methodological Answer: Optimization involves solvent selection, temperature control, and catalyst screening. For example, highlights solvent-controlled regioselectivity, where polar aprotic solvents (e.g., DMF) favor pyrimidine derivatives, while non-polar solvents (e.g., toluene) promote dibenzo[b,f][1,4]oxazepine formation. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize by-products like 9f (observed in ). Purification via column chromatography or recrystallization improves purity.

Q. What spectroscopic techniques are most reliable for structural characterization of this compound derivatives?

Methodological Answer: Combine 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography (as used in ) resolves ambiguous regiochemistry. IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Cross-referencing with ensures consistency with pyrimidine-dione analogs.

Q. How should researchers address by-product formation during cyclization steps?

Methodological Answer: By-products like 9f ( ) arise from incomplete cyclization or competing pathways. Mitigation strategies include:

  • Temperature modulation : Lower temperatures reduce side reactions.
  • Reagent stoichiometry : Excess cyclizing agents (e.g., POCl₃) improve ring closure efficiency.
  • Additives : Catalytic bases (e.g., Et₃N) stabilize intermediates.
  • Chromatographic isolation : Use preparative HPLC to separate by-products.

Q. What solvent systems are optimal for recrystallizing this compound derivatives?

Methodological Answer: Solvent polarity must match compound solubility. For polar derivatives (e.g., hydroxyl-substituted), use ethanol/water mixtures. For non-polar analogs (e.g., aryl-substituted), toluene/hexane systems are effective. notes that residual Et₂O in compound 10j can interfere with crystallization; thus, thorough solvent removal is critical.

Advanced Research Questions

Q. How can regioselectivity in this compound synthesis be controlled for drug discovery applications?

Methodological Answer: Regioselectivity is governed by steric and electronic factors. demonstrates solvent-switchable synthesis:

  • Electron-deficient substrates : Polar solvents stabilize charge-separated transition states, favoring pyrimidine pathways.
  • Steric hindrance : Bulky substituents at position 5 direct cyclization to avoid steric clashes. Computational modeling (DFT) predicts feasible pathways.

Q. What in vitro assays are suitable for evaluating the antibacterial activity of this compound derivatives?

Methodological Answer: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as in . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). For fungal targets, follow protocols using C. albicans. Ensure compound solubility in assay media via pre-screening.

Q. How can contradictory bioactivity data between structural analogs be resolved?

Methodological Answer: Contradictions often stem from subtle structural differences. Strategies include:

  • SAR (Structure-Activity Relationship) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups).
  • Binding assays : Use SPR (Surface Plasmon Resonance) to quantify target interaction (e.g., 15-LOX inhibition in ).
  • Metabolic stability testing : Assess if inactive analogs undergo rapid hepatic degradation.

Q. What strategies enable scaffold diversification of this compound for CNS drug development?

Methodological Answer: Introduce functional groups that enhance blood-brain barrier (BBB) penetration:

  • Lipophilic substituents : Add methyl or halogen groups at position 7 (see ).
  • Prodrug approaches : Mask polar groups (e.g., esters) to improve bioavailability.
  • Heteroatom substitution : Replace oxygen with sulfur (e.g., thiazepine analogs) to modulate pharmacokinetics.

Q. How can computational methods predict the neuroprotective potential of this compound derivatives?

Methodological Answer: Combine molecular docking (e.g., targeting p38MAPK in ) with QSAR models to prioritize analogs. Use Schrödinger Suite or AutoDock for binding affinity simulations. Validate predictions with in vitro assays (e.g., oxidative stress models in SH-SY5Y cells).

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